methyl (2E)-5-benzyl-2-{[3-(2,3-dihydro-1-benzofuran-5-yl)propanoyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl (2E)-5-benzyl-2-{[3-(2,3-dihydro-1-benzofuran-5-yl)propanoyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure combining benzofuran, thiazole, and carboxylate moieties, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-5-benzyl-2-{[3-(2,3-dihydro-1-benzofuran-5-yl)propanoyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzofuran Moiety: Starting with a benzofuran precursor, such as 2,3-dihydro-1-benzofuran, which is then functionalized to introduce the propanoyl group.
Thiazole Ring Construction: The thiazole ring is synthesized through a cyclization reaction involving appropriate thioamide and α-haloketone intermediates.
Coupling Reactions: The benzofuran and thiazole intermediates are coupled under specific conditions to form the desired compound. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-5-benzyl-2-{[3-(2,3-dihydro-1-benzofuran-5-yl)propanoyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzyl derivatives.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
Methyl (2E)-5-benzyl-2-{[3-(2,3-dihydro-1-benzofuran-5-yl)propanoyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound in drug discovery due to its unique structure and biological activity.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science: Possible applications in the development of new materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of methyl (2E)-5-benzyl-2-{[3-(2,3-dihydro-1-benzofuran-5-yl)propanoyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The benzofuran and thiazole moieties can interact with hydrophobic pockets, while the ester and imino groups can form hydrogen bonds or ionic interactions with active sites.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E)-5-benzyl-2-{[3-(2,3-dihydro-1-benzofuran-5-yl)propanoyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate
- Methyl (2E)-5-benzyl-2-{[3-(2,3-dihydro-1-benzofuran-5-yl)propanoyl]amino}-2,3-dihydro-1,3-thiazole-4-carboxylate
- Ethyl (2E)-5-benzyl-2-{[3-(2,3-dihydro-1-benzofuran-5-yl)propanoyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse interactions with molecular targets, making it a valuable compound for various applications.
Biological Activity
Methyl (2E)-5-benzyl-2-{[3-(2,3-dihydro-1-benzofuran-5-yl)propanoyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate is a synthetic compound with a complex structure that combines thiazole and benzofuran moieties. Its biological activity has been the subject of various studies, focusing on its potential therapeutic applications in medicinal chemistry.
Structural Characteristics
The compound features:
- Thiazole ring : Known for its biological significance and presence in various pharmaceuticals.
- Benzofuran moiety : Associated with a range of biological activities including anti-inflammatory and anticancer properties.
- Imino and carboxylate groups : These functional groups are crucial for its reactivity and interaction with biological targets.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors in the body. Preliminary studies suggest that it may function as an enzyme inhibitor or modulator, impacting various signaling pathways relevant to disease processes.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as the PI3K/Akt pathway.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Study 1: Anticancer Efficacy
In a recent study involving human breast cancer cell lines, this compound was tested for its cytotoxic effects. The results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of standard chemotherapeutics. The study concluded that the compound could be a viable candidate for further development as an anticancer agent.
Study 2: Antimicrobial Activity
A separate investigation assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as an alternative treatment option in antimicrobial therapy.
Data Table: Summary of Biological Activities
Activity Type | Target Organisms/Cells | Observed Effect | Reference |
---|---|---|---|
Anticancer | Breast cancer cell lines | Induction of apoptosis | |
Anticancer | Colon cancer cell lines | Inhibition of proliferation | |
Antimicrobial | Staphylococcus aureus | Significant reduction in growth | |
Antimicrobial | Escherichia coli | Comparable MIC to antibiotics |
Properties
Molecular Formula |
C23H22N2O4S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
methyl 5-benzyl-2-[3-(2,3-dihydro-1-benzofuran-5-yl)propanoylamino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C23H22N2O4S/c1-28-22(27)21-19(14-15-5-3-2-4-6-15)30-23(25-21)24-20(26)10-8-16-7-9-18-17(13-16)11-12-29-18/h2-7,9,13H,8,10-12,14H2,1H3,(H,24,25,26) |
InChI Key |
IDTZXWCXGFRSMM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)CCC2=CC3=C(C=C2)OCC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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